molecular formula C33H61N3O6 B7960160 (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine CAS No. 77426-96-1

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine

Cat. No.: B7960160
CAS No.: 77426-96-1
M. Wt: 595.9 g/mol
InChI Key: UBZDZIIQOUVMHU-BYOYUIHVSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine is a compound that combines the properties of an amino acid derivative with a protective tert-butoxycarbonyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid typically involves the protection of the amino group of an amino acid using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Basic Conditions: Bases like sodium hydroxide (NaOH) can be used to deprotonate the carboxylic acid groups, facilitating further reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, which can then be further modified .

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the amino acid. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .

Properties

CAS No.

77426-96-1

Molecular Formula

C33H61N3O6

Molecular Weight

595.9 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid

InChI

InChI=1S/2C12H23N.C9H15NO6/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h2*11-13H,1-10H2;5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t;;5-/m..0/s1

InChI Key

UBZDZIIQOUVMHU-BYOYUIHVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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